molecular formula C12H16N2O3 B13459038 tert-Butyl (5-formyl-6-methylpyridin-2-yl)carbamate

tert-Butyl (5-formyl-6-methylpyridin-2-yl)carbamate

Cat. No.: B13459038
M. Wt: 236.27 g/mol
InChI Key: HRQLPUONWRJTQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (5-formyl-6-methylpyridin-2-yl)carbamate is an organic compound that belongs to the class of carbamates. It features a tert-butyl group, a formyl group, and a methylpyridinyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (5-formyl-6-methylpyridin-2-yl)carbamate typically involves the reaction of 5-formyl-6-methylpyridin-2-amine with tert-butyl chloroformate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5-formyl-6-methylpyridin-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The methyl group on the pyridine ring can be substituted with other functional groups through appropriate chemical reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.

Major Products Formed

    Oxidation: 5-carboxy-6-methylpyridin-2-ylcarbamate

    Reduction: 5-hydroxymethyl-6-methylpyridin-2-ylcarbamate

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

tert-Butyl (5-formyl-6-methylpyridin-2-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (5-formyl-6-methylpyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (4-methylpyridin-2-yl)carbamate
  • tert-Butyl (6-methylpyridin-2-yl)carbamate
  • tert-Butyl (5-methylpyrazin-2-yl)carbamate

Uniqueness

tert-Butyl (5-formyl-6-methylpyridin-2-yl)carbamate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for research in enzyme inhibition and drug development.

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

tert-butyl N-(5-formyl-6-methylpyridin-2-yl)carbamate

InChI

InChI=1S/C12H16N2O3/c1-8-9(7-15)5-6-10(13-8)14-11(16)17-12(2,3)4/h5-7H,1-4H3,(H,13,14,16)

InChI Key

HRQLPUONWRJTQR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)NC(=O)OC(C)(C)C)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.